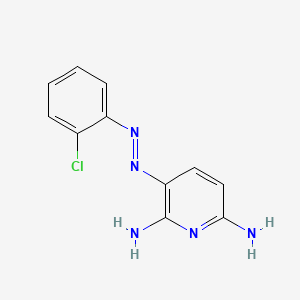
Pyridine, 3-((o-chlorophenyl)azo)-2,6-diamino-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pyridine, 3-((o-chlorophenyl)azo)-2,6-diamino- is a complex organic compound that belongs to the class of azo compounds. Azo compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are widely used in various industries, including dyes, pigments, and pharmaceuticals. This particular compound features a pyridine ring substituted with an o-chlorophenyl group and two amino groups at the 2 and 6 positions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Pyridine, 3-((o-chlorophenyl)azo)-2,6-diamino- typically involves the diazotization of o-chloroaniline followed by azo coupling with 2,6-diaminopyridine. The reaction conditions often include acidic environments to facilitate the diazotization process and basic conditions for the coupling reaction. The general steps are as follows:
Diazotization: o-Chloroaniline is treated with sodium nitrite (NaNO2) and hydrochloric acid (HCl) to form the diazonium salt.
Azo Coupling: The diazonium salt is then reacted with 2,6-diaminopyridine in a basic medium, typically using sodium hydroxide (NaOH), to form the desired azo compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions, such as temperature, pH, and reactant concentrations, to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to optimize the production process.
化学反応の分析
Types of Reactions
Pyridine, 3-((o-chlorophenyl)azo)-2,6-diamino- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst.
Substitution: The amino groups and the azo linkage can participate in substitution reactions, often facilitated by electrophilic or nucleophilic reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Electrophilic reagents like acyl chlorides or nucleophilic reagents like amines.
Major Products
Oxidation: Oxidized derivatives with altered functional groups.
Reduction: Reduced forms of the azo compound, potentially breaking the N=N bond.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
科学的研究の応用
Pyridine, 3-((o-chlorophenyl)azo)-2,6-diamino- has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific biological targets.
Industry: Utilized in the production of dyes and pigments due to its vibrant color properties.
作用機序
The mechanism of action of Pyridine, 3-((o-chlorophenyl)azo)-2,6-diamino- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s azo linkage and amino groups play crucial roles in its binding affinity and specificity. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
Pyridine, 2,6-diamino-: Lacks the azo and o-chlorophenyl groups, resulting in different chemical and biological properties.
Pyridine, 3-((p-chlorophenyl)azo)-2,6-diamino-: Similar structure but with a para-chlorophenyl group instead of ortho, leading to variations in reactivity and applications.
Pyridine, 3-((o-methylphenyl)azo)-2,6-diamino-:
Uniqueness
Pyridine, 3-((o-chlorophenyl)azo)-2,6-diamino- is unique due to the presence of both the azo linkage and the o-chlorophenyl group, which confer specific chemical reactivity and potential biological activities. These structural features make it a valuable compound for various research and industrial applications.
特性
CAS番号 |
74037-43-7 |
|---|---|
分子式 |
C11H10ClN5 |
分子量 |
247.68 g/mol |
IUPAC名 |
3-[(2-chlorophenyl)diazenyl]pyridine-2,6-diamine |
InChI |
InChI=1S/C11H10ClN5/c12-7-3-1-2-4-8(7)16-17-9-5-6-10(13)15-11(9)14/h1-6H,(H4,13,14,15) |
InChIキー |
FMSVBEHFAIKRNX-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)N=NC2=C(N=C(C=C2)N)N)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















